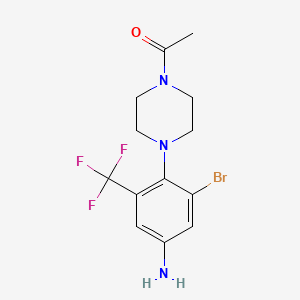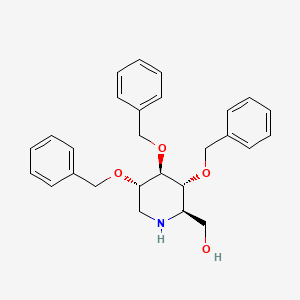
((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with benzyloxy groups and a methanol moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in fields such as polymer science and catalysis.
Mécanisme D'action
The mechanism of action of ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol can be compared to other piperidine derivatives with similar structural features.
- Compounds such as ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidine) and ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)ethanol share similar core structures but differ in their functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzyloxy groups and a methanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C27H31NO4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol |
InChI |
InChI=1S/C27H31NO4/c29-17-24-26(31-19-22-12-6-2-7-13-22)27(32-20-23-14-8-3-9-15-23)25(16-28-24)30-18-21-10-4-1-5-11-21/h1-15,24-29H,16-20H2/t24-,25+,26-,27-/m1/s1 |
Clé InChI |
APGLMPHXNTVAAH-HVWQDESWSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1C(C(C(C(N1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


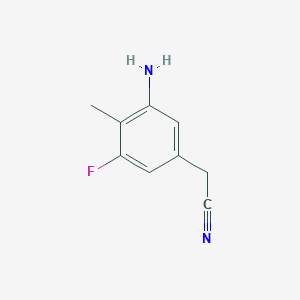
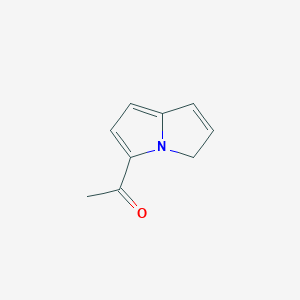
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
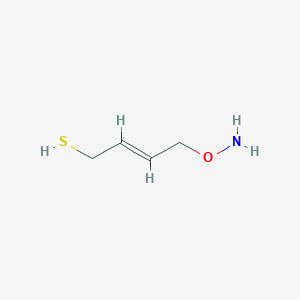
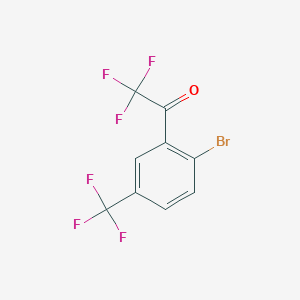
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
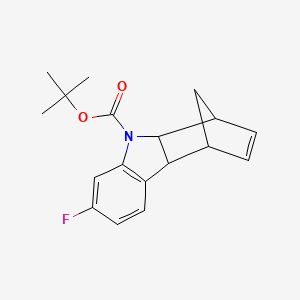
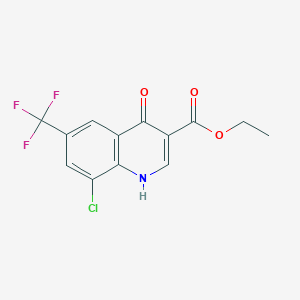

![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
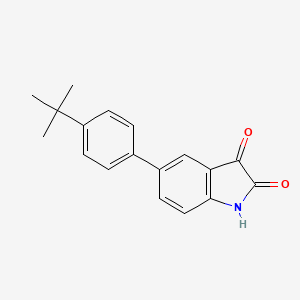

![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
